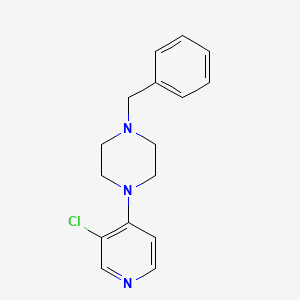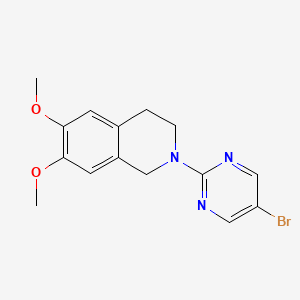![molecular formula C14H14ClFN4 B12240284 5-Chloro-2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine](/img/structure/B12240284.png)
5-Chloro-2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group at the 5-position and a piperazine ring substituted with a fluorophenyl group at the 4-position. This compound is of interest due to its potential pharmacological properties and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine typically involves the following steps:
-
Formation of the Piperazine Derivative: : The piperazine ring is first substituted with a fluorophenyl group. This can be achieved through a nucleophilic substitution reaction where piperazine reacts with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
-
Formation of the Pyrimidine Ring: : The pyrimidine ring is synthesized separately, often starting from a suitable precursor such as 2,4-dichloropyrimidine. The chloro group at the 5-position is introduced through a halogenation reaction.
-
Coupling Reaction: : The final step involves coupling the substituted piperazine with the pyrimidine ring. This is typically done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, where the piperazine derivative reacts with the pyrimidine derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial scale.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, particularly at the piperazine ring, to form different oxidation states or reduced forms.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate nucleophiles.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used in oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, used in reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group on the pyrimidine ring .
Scientific Research Applications
5-Chloro-2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its use as a scaffold for designing new drugs with anti-inflammatory, neuroprotective, or anticancer activities.
Biological Research: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors, and its effects on cellular processes.
Chemical Biology: The compound is used as a tool to probe biological pathways and mechanisms, particularly those involving pyrimidine and piperazine derivatives
Mechanism of Action
The mechanism of action of 5-Chloro-2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways or interact with receptors in the nervous system to exert neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyrimidine: A similar compound with a pyrimidine ring substituted with chloro and fluoro groups.
1-(2-Pyrimidyl)piperazine: A compound with a piperazine ring substituted with a pyrimidine ring.
2-(4-Phenylpiperazin-1-yl)pyrimidine: A compound with a piperazine ring substituted with a phenyl group and a pyrimidine ring .
Uniqueness
5-Chloro-2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of both chloro and fluoro groups, along with the piperazine ring, makes it a versatile scaffold for drug design and development.
Properties
Molecular Formula |
C14H14ClFN4 |
|---|---|
Molecular Weight |
292.74 g/mol |
IUPAC Name |
5-chloro-2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C14H14ClFN4/c15-11-9-17-14(18-10-11)20-7-5-19(6-8-20)13-4-2-1-3-12(13)16/h1-4,9-10H,5-8H2 |
InChI Key |
INMQTOZRJWXACZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=NC=C(C=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B12240208.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B12240219.png)
![2-[(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)oxy]-4-(trifluoromethyl)pyrimidine](/img/structure/B12240226.png)
![N-cyclopentyl-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B12240231.png)
![5-Bromo-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine](/img/structure/B12240238.png)


![4-Methyl-6-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B12240257.png)
![6-[3-(Fluoromethyl)piperidine-1-carbonyl]quinoxaline](/img/structure/B12240264.png)
![4-Ethyl-6-(4-{[(5-ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-5-fluoropyrimidine](/img/structure/B12240293.png)
![6-Fluoro-2-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B12240295.png)
![2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-3-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B12240297.png)
![2-cyclopropyl-4-methyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12240301.png)
